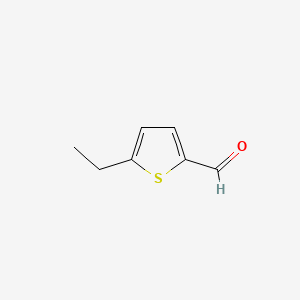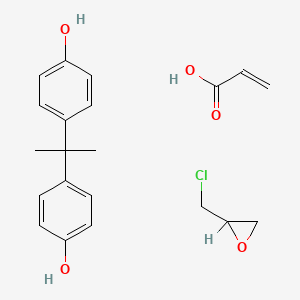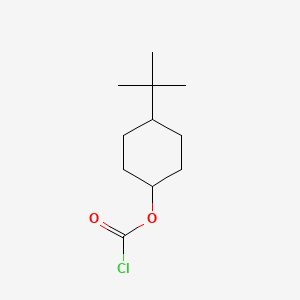
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl-
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its molecular formula, structural formula, and other names or identifiers. It may also include information about its occurrence or applications.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reaction conditions, catalysts, and the overall yield of the reaction.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties might include reactivity, flammability, and types of chemical reactions the substance can undergo.Wissenschaftliche Forschungsanwendungen
Enhanced Reactivity in Silicon-Halogen Bonding
The reactivity of the silicon-halogen bond can be significantly enhanced by intramolecular coordination to silicon, as demonstrated in the synthesis of pseudo-pentacoordinate halodisilanes. This approach facilitates the formation of complex disilane structures through reductive dimerization, showcasing the potential for creating intricate silicon-based molecules for advanced applications (Tamao et al., 1999).
Synthesis of Polymeric Materials
Disilane derivatives serve as crucial intermediates in the synthesis of disilane-containing polymers, which exhibit unique properties such as low inherent viscosity and high thermal stability. These materials have potential applications in advanced polymer science, demonstrating the versatility of disilane compounds in creating novel materials (Padmanaban et al., 1990).
Development of Silicone-Based Elastomers
The incorporation of disilane units into silicone-based polymers leads to the development of materials with enhanced mechanical and thermal properties. These advancements are significant for the creation of high-performance silicone elastomers with applications in various industrial sectors (Cazacu et al., 2015).
Novel Synthetic Routes in Organosilicon Chemistry
Disilane compounds are pivotal in the exploration of new synthetic pathways in organosilicon chemistry. They facilitate the creation of complex silicon-containing structures, contributing to the development of new materials and chemicals with specialized applications. This underscores the importance of disilane derivatives in advancing chemical synthesis and material science (Kumada & Ishikawa, 1964).
Safety And Hazards
This involves studying the health effects, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls and personal protection.
Zukünftige Richtungen
This could involve potential applications or fields of study where the compound could be useful, or ways that the synthesis or use of the compound could be improved.
Please note that the availability of this information can vary depending on the compound and the extent of research conducted on it. For specific information, it’s best to refer to scientific literature or databases. If you have a specific compound or class of compounds you’re interested in, I’d be happy to help you find more information!
Eigenschaften
IUPAC Name |
tert-butyl-[tert-butyl(dimethyl)silyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30Si2/c1-11(2,3)13(7,8)14(9,10)12(4,5)6/h1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRFMFOJUGMAJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90212655 | |
| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
CAS RN |
63262-93-1 | |
| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063262931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1,2-bis(1,1-dimethylethyl)-1,1,2,2-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90212655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



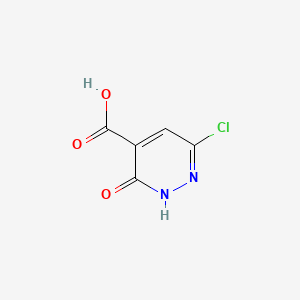
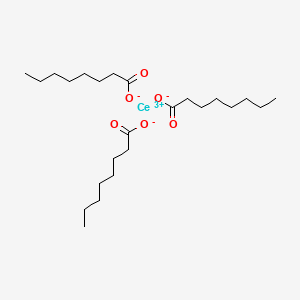
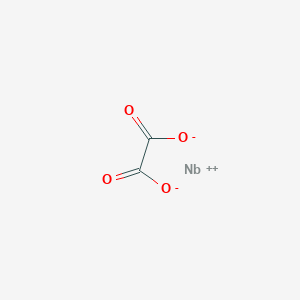

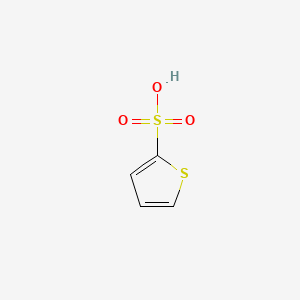

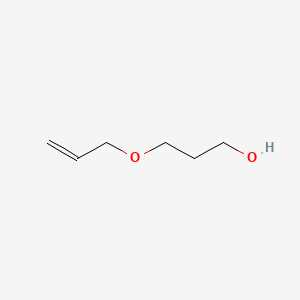
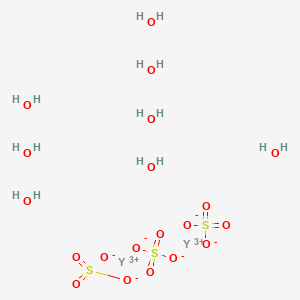
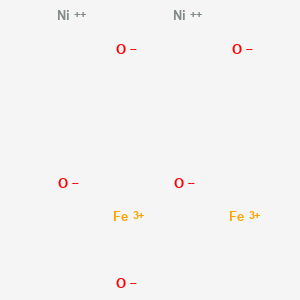
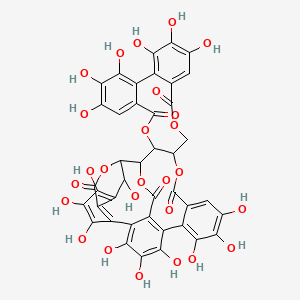
![2-[[(2S)-2-[[1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid](/img/structure/B1583133.png)
